molecular formula C14H12F2 B14225472 2,4-Difluoro-2',6'-dimethyl-1,1'-biphenyl CAS No. 501654-61-1

2,4-Difluoro-2',6'-dimethyl-1,1'-biphenyl

Cat. No.: B14225472
CAS No.: 501654-61-1
M. Wt: 218.24 g/mol
InChI Key: NNDBDCBOFUFZPQ-UHFFFAOYSA-N
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Description

2,4-Difluoro-2’,6’-dimethyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound consists of two benzene rings connected by a single bond, with two fluorine atoms and two methyl groups attached at specific positions on the rings. The presence of fluorine atoms and methyl groups imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize 2,4-Difluoro-2’,6’-dimethyl-1,1’-biphenyl is through the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of 2,4-Difluoro-2’,6’-dimethyl-1,1’-biphenyl may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-2’,6’-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while oxidation can produce hydroxylated or carbonylated compounds .

Scientific Research Applications

2,4-Difluoro-2’,6’-dimethyl-1,1’-biphenyl has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,4-Difluoro-2’,6’-dimethyl-1,1’-biphenyl depends on its specific application. In chemical reactions, the compound’s fluorine atoms and methyl groups influence its reactivity and selectivity. For example, in electrophilic substitution reactions, the electron-withdrawing effect of the fluorine atoms can stabilize the intermediate carbocation, leading to regioselective substitution. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and π-π stacking .

Comparison with Similar Compounds

2,4-Difluoro-2’,6’-dimethyl-1,1’-biphenyl can be compared with other biphenyl derivatives, such as:

These comparisons highlight the unique features of 2,4-Difluoro-2’,6’-dimethyl-1,1’-biphenyl, such as its specific substitution pattern and the influence of fluorine and methyl groups on its chemical behavior.

Properties

CAS No.

501654-61-1

Molecular Formula

C14H12F2

Molecular Weight

218.24 g/mol

IUPAC Name

1-(2,6-dimethylphenyl)-2,4-difluorobenzene

InChI

InChI=1S/C14H12F2/c1-9-4-3-5-10(2)14(9)12-7-6-11(15)8-13(12)16/h3-8H,1-2H3

InChI Key

NNDBDCBOFUFZPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C2=C(C=C(C=C2)F)F

Origin of Product

United States

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